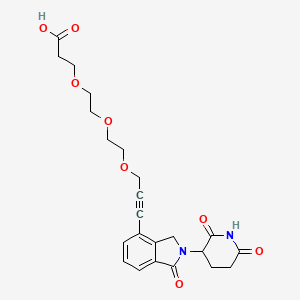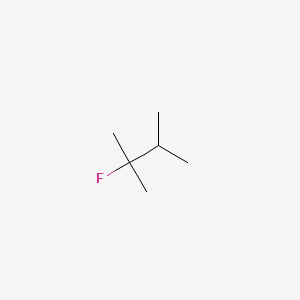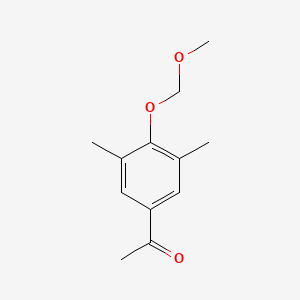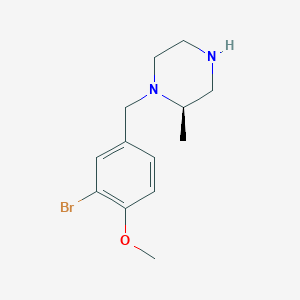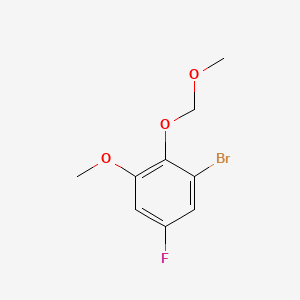![molecular formula C11H15NO4 B14763989 [4-[(2S)-2-amino-3,3-dihydroxypropyl]phenyl] acetate](/img/structure/B14763989.png)
[4-[(2S)-2-amino-3,3-dihydroxypropyl]phenyl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-[(2S)-2-amino-3,3-dihydroxypropyl]phenyl] acetate is an organic compound with a complex structure, featuring an amino group, two hydroxyl groups, and an acetate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4-[(2S)-2-amino-3,3-dihydroxypropyl]phenyl] acetate typically involves multi-step organic reactions. One common method starts with the protection of the amino and hydroxyl groups, followed by the introduction of the acetate group through esterification. The final step involves deprotection to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process often includes the use of catalysts and optimized reaction conditions to facilitate the esterification and deprotection steps efficiently.
Types of Reactions:
Oxidation: The hydroxyl groups in this compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the acetate group, yielding the corresponding alcohol.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
[4-[(2S)-2-amino-3,3-dihydroxypropyl]phenyl] acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of [4-[(2S)-2-amino-3,3-dihydroxypropyl]phenyl] acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions, influencing biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
- [2-amino-3,3-dihydroxypropyl]phenyl acetate
- [4-aminophenyl] acetate
- [4-hydroxyphenyl] acetate
Comparison: Compared to similar compounds, [4-[(2S)-2-amino-3,3-dihydroxypropyl]phenyl] acetate is unique due to the presence of both amino and hydroxyl groups, which provide it with distinct reactivity and potential applications. Its structure allows for a wider range of chemical modifications and interactions, making it a versatile compound in various fields of research.
Propiedades
Fórmula molecular |
C11H15NO4 |
|---|---|
Peso molecular |
225.24 g/mol |
Nombre IUPAC |
[4-[(2S)-2-amino-3,3-dihydroxypropyl]phenyl] acetate |
InChI |
InChI=1S/C11H15NO4/c1-7(13)16-9-4-2-8(3-5-9)6-10(12)11(14)15/h2-5,10-11,14-15H,6,12H2,1H3/t10-/m0/s1 |
Clave InChI |
PDUBEYYOJRNXKB-JTQLQIEISA-N |
SMILES isomérico |
CC(=O)OC1=CC=C(C=C1)C[C@@H](C(O)O)N |
SMILES canónico |
CC(=O)OC1=CC=C(C=C1)CC(C(O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


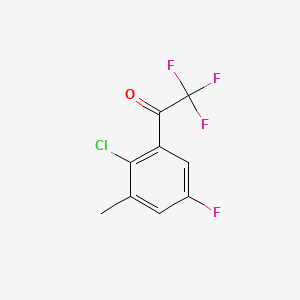
![1-[(2R)-2,3-dihydroxypropyl]-3-[1-[[(1S,2S,4R)-spiro[bicyclo[2.2.1]heptane-3,1'-cyclopropane]-2-yl]methyl]piperidin-4-yl]benzimidazol-2-one](/img/structure/B14763909.png)
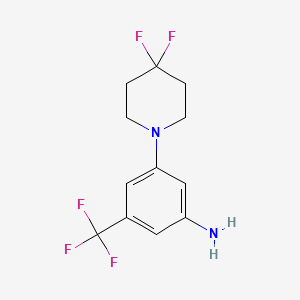
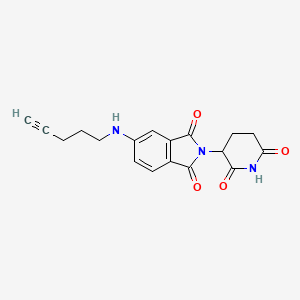
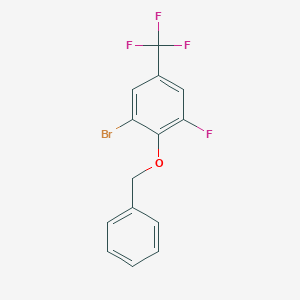
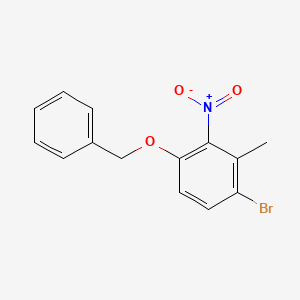
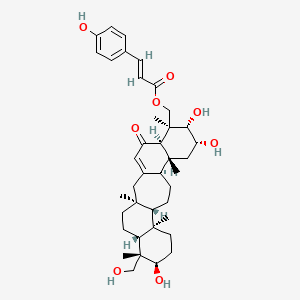
![2-[Acetamido(carboxymethyl)amino]acetic acid](/img/structure/B14763943.png)
